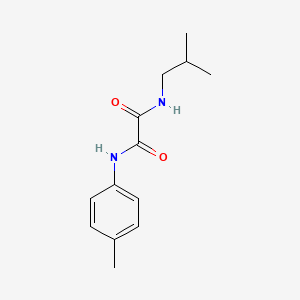![molecular formula C19H21NO5S2 B4999084 4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate, also known as SMT 19969, is a small molecule inhibitor of bacterial type II topoisomerases. It has shown promising results in preclinical studies as a potential treatment for drug-resistant bacterial infections.
Wirkmechanismus
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 inhibits bacterial type II topoisomerases, which are essential enzymes for DNA replication and transcription. By binding to the DNA cleavage site, this compound 19969 prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately bacterial cell death. This mechanism of action is distinct from other antibiotics, making this compound 19969 a potential candidate for combination therapy.
Biochemical and Physiological Effects:
This compound 19969 has been shown to have low toxicity in vitro and in vivo. It has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In animal models, this compound 19969 has been shown to effectively reduce bacterial burden and improve survival rates in bacterial infection models.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 has several advantages for lab experiments. It has a well-defined mechanism of action, making it easy to study its effects on bacterial cells. It has also been shown to have low cytotoxicity, making it a safe compound for in vitro and in vivo studies. However, this compound 19969 is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for 4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 research. One potential direction is the development of combination therapies with other antibiotics to enhance its efficacy. Another direction is the optimization of dosing regimens to improve its pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of this compound 19969 in humans and its potential for clinical use.
Synthesemethoden
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 can be synthesized through a multi-step process starting with 4-methoxybenzenesulfonyl chloride and 4-aminothiophenol. The resulting intermediate is then reacted with 4-(4-chloro-phenyl)-piperidine-4-carbonitrile to form the final product. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 has been extensively studied for its potential as a new class of antibiotics to combat drug-resistant bacterial infections. It has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, this compound 19969 has been shown to have a low propensity for resistance development, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
[4-(4-hydroxypiperidine-1-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-24-16-6-8-18(9-7-16)27(22,23)25-17-4-2-14(3-5-17)19(26)20-12-10-15(21)11-13-20/h2-9,15,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENYRXMKQPQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)
![5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B4999025.png)
![methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B4999026.png)

![6-(2,6-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4999043.png)

![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)